molecular formula C16H28N4 B11793414 1-(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-amine

1-(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-amine

Cat. No.: B11793414
M. Wt: 276.42 g/mol
InChI Key: LGJAGRIHMIOCND-UHFFFAOYSA-N
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Description

1-(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-amine is a complex organic compound with significant potential in various scientific fields. This compound features a piperazine ring substituted with an isopropyl group and a pyridine ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

The synthesis of 1-(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-amine typically involves multi-step organic reactions. The process begins with the preparation of the piperazine and pyridine intermediates, followed by their coupling under specific conditions. Common reagents include alkyl halides, amines, and catalysts to facilitate the reaction. Industrial production methods may involve large-scale batch reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

1-(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

1-(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H28N4

Molecular Weight

276.42 g/mol

IUPAC Name

1-[5-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]propan-1-amine

InChI

InChI=1S/C16H28N4/c1-5-15(17)14-10-13(4)16(18-11-14)20-8-6-19(7-9-20)12(2)3/h10-12,15H,5-9,17H2,1-4H3

InChI Key

LGJAGRIHMIOCND-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C(=C1)C)N2CCN(CC2)C(C)C)N

Origin of Product

United States

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